1,4-Bis(2,3-epoxypropoxy)benzene, meso-
Description
1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an aromatic diepoxy compound characterized by a para-substituted benzene backbone with two 2,3-epoxypropoxy (glycidyl ether) groups. The "meso" designation indicates a stereochemical configuration where the molecule possesses an internal plane of symmetry, rendering it achiral despite containing stereocenters. This structural feature influences its reactivity and crosslinking behavior in polymer applications. The benzene backbone imparts rigidity, enhancing thermal stability and mechanical strength compared to aliphatic analogs.
Properties
CAS No. |
129375-41-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+ |
InChI Key |
FSYPIGPPWAJCJG-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
- Resorcinol (C6H6O2)
- Epichlorohydrin (C3H5ClO)
- Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
- Resorcinol undergoes nucleophilic substitution with epichlorohydrin.
- The hydroxyl groups on resorcinol attack the epoxide ring of epichlorohydrin.
- A base catalyst facilitates deprotonation of the hydroxyl groups and promotes the opening of the epoxide ring.
-
- Temperature: Typically maintained between 50–80°C to ensure efficient reaction without side reactions.
- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are often used.
- Molar Ratios: An excess of epichlorohydrin is used to ensure complete reaction of resorcinol.
-
- The reaction mixture is neutralized with an acid (e.g., hydrochloric acid).
- The product is extracted using an organic solvent like dichloromethane.
- Purification is carried out via recrystallization or column chromatography.
Reaction Equation
$$
\text{Resorcinol} + 2 \text{Epichlorohydrin} \xrightarrow{\text{Base Catalyst}} \text{1,4-Bis(2,3-epoxypropoxy)benzene}
$$
Optimization Techniques in Synthesis
To improve yield and purity, several optimization techniques are employed:
Catalyst Selection
- Strong bases like sodium hydroxide or potassium hydroxide are preferred due to their ability to effectively deprotonate resorcinol.
- Phase-transfer catalysts (e.g., quaternary ammonium salts) can also be used to enhance reaction rates in biphasic systems.
Temperature Control
- Maintaining a controlled temperature prevents side reactions such as polymerization of epichlorohydrin or degradation of the product.
Solvent Effects
- Polar aprotic solvents (e.g., DMF or acetone) improve solubility and facilitate better interaction between reactants.
Alternative Methods
While the reaction between resorcinol and epichlorohydrin is the standard method, alternative approaches have been explored:
Direct Epoxidation
- In this method, a precursor compound such as 1,4-bis(hydroxypropoxy)benzene is subjected to an epoxidation reaction using oxidizing agents like peracids (e.g., m-chloroperbenzoic acid).
- This method avoids the use of epichlorohydrin but requires precise control over oxidation conditions.
Enzymatic Catalysis
- Recent research has explored enzymatic pathways for synthesizing glycidyl ethers using lipase enzymes. These methods are environmentally friendly but less common due to scalability issues.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reactant Ratio | Resorcinol:Epichlorohydrin = 1:2–3 | Excess epichlorohydrin ensures completion |
| Catalyst | Sodium hydroxide or potassium hydroxide | Base catalyst for nucleophilic substitution |
| Solvent | Acetone, DMF | Polar aprotic solvents improve efficiency |
| Reaction Temperature | 50–80°C | Prevents side reactions |
| Reaction Time | 6–12 hours | Depends on reactant concentrations |
| Purification Method | Recrystallization or chromatography | Ensures high purity |
Chemical Reactions Analysis
1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Polymerization: It can undergo polymerization reactions, especially in the presence of catalysts, to form cross-linked polymer networks.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.
Scientific Research Applications
Chemical Properties and Structure
1,4-Bis(2,3-epoxypropoxy)benzene features a benzene ring with two 2,3-epoxypropoxy substituents positioned para to each other. This structural arrangement contributes to its unique chemical properties and reactivity profile, making it valuable for various industrial applications. The molecular formula is , and it has a molecular weight of 222.24 g/mol .
Applications in Epoxy Resins
1. Reactive Diluent in Epoxy Formulations
- This compound is widely used as a reactive diluent in epoxy resin formulations. It enhances flow properties and reduces viscosity without compromising the mechanical properties of the cured resin.
- The incorporation of 1,4-Bis(2,3-epoxypropoxy)benzene into resin systems can lead to improved performance characteristics such as increased tensile strength and flexibility compared to traditional formulations.
2. Modifier for Enhanced Performance
- As a modifier, it plays a crucial role in improving the thermal stability and chemical resistance of epoxy resins used in coatings, adhesives, and composites. Interaction studies have shown that this compound reacts favorably with various curing agents, optimizing curing times and enhancing mechanical properties.
Study 1: Liquid Crystal Thermosets
A study investigated the use of 1,4-Bis(2,3-epoxypropoxy)benzene in liquid crystalline thermoset (LCT) polymers. The polymerization process was analyzed using differential scanning calorimetry (DSC), revealing that the curing process can stabilize different mesophases depending on temperature conditions. The results indicated that the compound significantly influences the thermal properties of the resulting thermosets .
Study 2: High-Temperature Resistant Liquid Crystal Epoxy Resins
Research focused on synthesizing high-temperature resistant liquid crystal epoxy resins containing this compound demonstrated its effectiveness in achieving desirable thermal properties. The study highlighted how varying the mesogenic length affected the physical properties of the epoxy resins, showcasing the versatility of 1,4-Bis(2,3-epoxypropoxy)benzene in advanced material applications .
Performance Characteristics
| Property | Traditional Epoxies | With 1,4-Bis(2,3-epoxypropoxy)benzene |
|---|---|---|
| Tensile Strength | Moderate | Enhanced |
| Flexibility | Limited | Increased |
| Thermal Stability | Low | High |
| Viscosity | Higher | Lower |
Mechanism of Action
The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .
Comparison with Similar Compounds
1,4-Butanediol Diglycidyl Ether (CAS 2425-79-8)
- Structure : Aliphatic butane backbone with two glycidyl ether groups.
- Properties : High flexibility due to the aliphatic chain, resulting in lower glass transition temperature (Tg) and reduced thermal stability compared to aromatic analogs.
- Applications : Widely used in adhesives and coatings where flexibility is prioritized .
1,4-Bis(2,3-epoxypropoxy)-2-butene (CAS 13416-97-2)
AZ-2 Mesogenic Diepoxide
- Structure : Aromatic azomethine-linked diepoxide with aniline substituents (N,N'-(1,4-phenylenedimethylidyne)-di-4-(2,3-epoxypropoxy) aniline).
- Properties : Exhibits liquid crystalline behavior, forming a smectic E structure during curing with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) (MCDEA). The ordered morphology improves anisotropic thermal and mechanical properties.
- Applications : Advanced thermosets for high-performance materials requiring directional strength .
Thermal and Reactive Properties
Application-Specific Performance
- 1,4-Bis(2,3-epoxypropoxy)benzene, meso- : Ideal for high-temperature composites (e.g., aerospace, electronics) due to benzene-derived rigidity and thermal resistance.
- Aliphatic Diepoxides : Preferred in flexible coatings or sealants where ductility is critical.
- AZ-2 : Uniquely suited for optical or electronic devices requiring anisotropic properties .
Research Findings and Key Insights
- Liquid Crystalline Behavior: AZ-2’s smectic structure (observed via DSC and WAXS) highlights the role of mesogenic groups in achieving ordered thermosets, a property absent in non-mesogenic analogs like 1,4-Bis(2,3-epoxypropoxy)benzene, meso- .
- Stereochemical Impact : The meso configuration in the target compound may promote uniform crosslinking, reducing stress concentrations in cured networks compared to racemic mixtures.
- Thermal Stability : Aromatic backbones consistently outperform aliphatic counterparts in thermogravimetric analysis (TGA), with decomposition temperatures ~100°C higher .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing meso-1,4-Bis(2,3-epoxypropoxy)benzene, and what experimental parameters influence yield?
- Methodology : The compound can be synthesized via epoxidation of allyl ether precursors. A multi-step microreactor system (e.g., T-shaped micromixers and microtube reactors) optimizes reagent mixing and reduces side reactions. For example, similar epoxy-functionalized benzene derivatives achieved 68% yield using sequential reagent introduction and controlled solvent flow rates (e.g., THF or ether) under inert atmospheres .
- Critical Parameters :
- Temperature control (±2°C) to prevent premature epoxy ring opening.
- Stoichiometric precision of oxidizing agents (e.g., peracetic acid).
- Use of anhydrous solvents to avoid hydrolysis.
Q. How can researchers characterize the epoxy group stability in meso-1,4-Bis(2,3-epoxypropoxy)benzene under varying pH conditions?
- Methodology : Conduct kinetic studies using NMR or FTIR to monitor epoxy ring opening. For example, track the disappearance of epoxy proton signals (δ 3.1–3.4 ppm in H NMR) in aqueous buffers (pH 2–12). Compare degradation rates to establish stability thresholds.
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermal stability data for epoxy-functionalized benzene derivatives?
- Contradiction : Discrepancies in decomposition temperatures (e.g., 150–220°C) may arise from varying purity or analytical methods.
- Resolution :
- Perform DSC/TGA with standardized heating rates (e.g., 10°C/min under N).
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.
- Cross-reference with structurally analogous compounds (e.g., 3,3',4,4'-Tetrakis(octyloxy)benzophenone, which shows similar thermal behavior ).
Q. How can computational modeling predict the reactivity of meso-1,4-Bis(2,3-epoxypropoxy)benzene in crosslinking polymer networks?
- Methodology :
- Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate epoxy ring strain and nucleophilic attack susceptibility.
- Compare activation energies for reactions with amines vs. anhydrides.
- Validate predictions via rheometry (e.g., gel time measurements at 60–100°C).
Methodological Notes
- Synthesis Optimization : For reproducibility, adopt microreactor systems to enhance mixing efficiency, as demonstrated in analogous syntheses .
- Data Validation : Cross-check spectroscopic (NMR, IR) and chromatographic (HPLC) data with computational models to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
